molecular formula C10H10O3 B117026 Coniferaldehyde CAS No. 20649-42-7

Coniferaldehyde

Cat. No. B117026
CAS RN: 20649-42-7
M. Wt: 178.18 g/mol
InChI Key: DKZBBWMURDFHNE-NSCUHMNNSA-N
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Description

Synthesis Analysis

Coniferyl aldehyde is reduced to coniferyl alcohol by the action of dehydrogenase enzymes . It is also synthesized in response to high temperature stress in poplar stems, which results in increased lignin content . Dehydrogenation polymers (DHPs) are synthetic lignin polymers made directly in test tubes by co-incubating purified phenoloxidase enzymes, such as peroxidase or laccase, which are capable of radically oxidizing phenolic compounds, with phenylpropanoids of specific chemistry, such as coniferaldehyde monomers .


Molecular Structure Analysis

The molecular formula of coniferaldehyde is C10H10O3, and its molecular weight is 178.1846 . The IUPAC Standard InChI is InChI=1S/C10H10O3/c1-13-10-7-8 (3-2-6-11)4-5-9 (10)12/h2-7,12H,1H3/b3-2+ .


Chemical Reactions Analysis

Coniferaldehyde is reduced to coniferyl alcohol by the action of dehydrogenase enzymes . It is also involved in the synthesis of lignin, a complex organic polymer that provides rigidity to plant cell walls .


Physical And Chemical Properties Analysis

Coniferaldehyde has a density of 1.1562 g/cm3 at 101.5 ºC. Its melting point is 80-82°C (lit.), and its boiling point is 175°C5mm Hg (lit.). The refractive index of coniferaldehyde is 1.65635 .

Scientific Research Applications

Analytical Methods in Food and Beverage Industry

Coniferaldehyde, a phenolic aldehyde, is utilized in the development of high-performance liquid chromatography (HPLC) methods for the analysis of phenolic compounds in brandies. This method offers advantages such as good separation, high precision, and sensitivity without the need for sample preparation, proving beneficial for routine analysis and quality control in the beverage industry (Canas et al., 2003).

Plant Biomass Utilization and Sustainable Agriculture

Studies have highlighted the importance of coniferaldehyde residues in lignin for enhancing the sustainable use of plant biomass. Increases in coniferaldehyde content improve the use of biomass for various applications like feed, pulping, and biorefinery, without affecting plant growth and yields. Specific genetic pathways regulate the incorporation of coniferaldehyde in lignin, opening new avenues for plant lignin design for targeted industrial uses (Yamamoto et al., 2020).

Genetic and Cellular Regulation in Plants

The genetic and cellular mechanisms governing the incorporation of coniferaldehyde in lignin are crucial for plant functions like upright stance, water and mineral conduction, and defense against stresses. Advanced analytical tools like the Wiesner test have been validated for the quantitative in situ analysis of coniferaldehyde in lignin, allowing a deeper understanding of its regulation and accumulation in plant cell walls (Blaschek et al., 2020).

Biotechnological Applications in Lignan Production

Coniferaldehyde has been used as a precursor in biotechnological applications, such as enhancing the production of lignans in hairy root cultures of Linum album. This enhancement is correlated with increased expression of specific genes and enzyme activities, indicating coniferaldehyde's role in metabolic pathways related to lignan biosynthesis (Ahmadian Chashmi et al., 2016).

Safety And Hazards

According to the Material Safety Data Sheet of Coniferaldehyde, it is not classified as a hazardous substance or mixture .

Future Directions

Future studies could focus on deciphering the underlying genetic and molecular mechanisms that regulate the amount, linkage, and position of coniferaldehyde within the lignin polymer for each cell type . This could provide new possibilities for designing plant lignin for novel and targeted industrial uses .

properties

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-7,12H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZBBWMURDFHNE-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174685
Record name (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-methoxycinnamaldehyde

CAS RN

20649-42-7
Record name trans-Coniferaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-3-METHOXYCINNAMALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TPT01AD5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Coniferaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0141782
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,940
Citations
LK Sy, GD Brown - Phytochemistry, 1999 - Elsevier
… )-O-coniferaldehyde as the major constituent. Cultures of A. annua produced several other coniferaldehyde derivatives, including the novel (2-propenal)-O-coniferaldehyde and the …
Number of citations: 126 www.sciencedirect.com
M Yamamoto, L Blaschek, E Subbotina… - …, 2020 - Wiley Online Library
… It′s all in the genes: Increases in coniferaldehyde residue contents in lignins greatly improve plant … We show that coniferaldehyde incorporation in lignin is regulated by specific genetic …
Y Dong, T Stewart, L Bai, X Li, T Xu, J Iliff, M Shi… - Theranostics, 2020 - ncbi.nlm.nih.gov
Background: Alzheimer's disease (AD) currently lacks a cure. Because substantial neuronal damage usually occurs before AD is advanced enough for diagnosis, the best hope for …
Number of citations: 31 www.ncbi.nlm.nih.gov
J Jeon, H Kwon, E Cho, KS Kim, J Yun, YC Lee… - Neurochemistry …, 2019 - Elsevier
… In this study, we examined whether coniferaldehyde, a natural … Coniferaldehyde significantly increased the percentage of … We then have identified that, coniferaldehyde activates the …
Number of citations: 8 www.sciencedirect.com
KM Kim, DR Heo, YA Kim, J Lee, NS Kim… - Environmental …, 2016 - Elsevier
Coniferaldehyde (CA) exerts anti-inflammatory properties by inducing heme oxygenase-1 (HO-1). To define the regulation mechanism by which CA induces a cytoprotective function …
Number of citations: 24 www.sciencedirect.com
R Sibout, M Baucher, M Gatineau… - Plant physiology and …, 2002 - Elsevier
Ferulate-5-hydroxylase or coniferaldehyde 5-hydroxylase (F5H or Cald5H; CYP84A1) is the enzyme responsible for the last hydroxylation of the syringyl-type lignin precursors. A cDNA …
Number of citations: 52 www.sciencedirect.com
I Pearl, S Darling - The Journal of Organic Chemistry, 1957 - ACS Publications
All melting points are uncorrected, and ultraviolet spec-tral data are for solution in95% ethanol (concentration, 0.02 g. per liter). Lithium tri-t-butoxyaluminohydride. The reagent was pre-…
Number of citations: 12 pubs.acs.org
WJ Connors, CL Chen, JC Pew - The Journal of Organic …, 1970 - ACS Publications
The lignin model írons-coniferaldehyde (1) was dehydrogenated in aqueous solution by peroxidase and H202. Three new dehydro dimers, 2, 3-diformyl-l, 4-di-5-guaiacylbuta-l, 3-diene …
Number of citations: 43 pubs.acs.org
H Gai, F Zhou, Y Zhang, J Ai, J Zhan… - Journal of Food …, 2020 - Wiley Online Library
… In this study, coniferaldehyde appeared to be effective in ameliorating hepatic lipid and … of that supplementation with coniferaldehyde or food rich in coniferaldehyde might be considered …
Number of citations: 14 ift.onlinelibrary.wiley.com
N Kamimura, S Watanabe, K Sugimoto, M Senda… - New …, 2022 - Elsevier
Lignin, a complex aromatic polymer, represents a significant obstacle in lignocellulosic biomass utilization. The polymerization of lignin occurs by radical couplings, which mainly form …
Number of citations: 1 www.sciencedirect.com

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